Tixocortol
Overview
Description
Tixocortol is a 21-thiol derivative of hydrocortisone classified as a class A corticosteroid . It is a synthetic steroid with topical anti-inflammatory properties without the systemic glucocorticoid and mineralocorticoid activities and toxicity .
Synthesis Analysis
Tixocortol pivalate has been prepared by total enantio-selective synthesis . A mineral salt of thiopivalic acid selected from cesium and lithium has been used as an intermediate for the synthesis of tixocortol pivalate .Molecular Structure Analysis
Two polymorphs of tixocortol pivalate have been identified . They are orthorhombic, non-centrosymmetric (P212121). The structures display layers of molecules connected via O—H O hydrogen bonds .Physical And Chemical Properties Analysis
Tixocortol is a small molecule with an average weight of 378.53 and a monoisotopic weight of 378.18648062 . Its chemical formula is C21H30O4S .Scientific Research Applications
Treatment of Allergic Contact Dermatitis
Tixocortol-21-pivalate, a derivative of Tixocortol, is one of the most commonly reported corticosteroid allergens . It is used in the treatment of allergic contact dermatitis, a skin condition where the skin reacts after coming into contact with a particular substance .
Treatment of Rhinitis
Tixocortol is used for the symptomatic treatment of rhinitis, an inflammation of the mucous membrane of the nose . It can be administered as a nasal suspension or aerosol .
Treatment of Pharyngitis
Tixocortol is also used in the form of lozenges for the treatment of pharyngitis, an inflammation of the back of the throat .
Treatment of Ulcerative Colitis
Tixocortol can be used in the form of enemas or rectal solution for the treatment of ulcerative colitis, a chronic, inflammatory bowel disease that causes inflammation in the digestive tract .
Screening of Contact Allergies
Tixocortol is used for the screening of contact allergies to class A steroids . This helps in identifying individuals who are allergic to certain types of steroids .
Treatment of Inflammatory Conditions
Tixocortol can be used orally in a suspension or powder for the treatment of various inflammatory conditions . This broad application allows it to be used in a variety of clinical scenarios .
Mechanism of Action
Tixocortol, also known as Tixocortolum, is a synthetic steroid with topical anti-inflammatory properties . This article will delve into the mechanism of action of Tixocortol, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Tixocortol primarily targets the Glucocorticoid Receptor (NR3C1) . This receptor is part of the nuclear receptor family and plays a crucial role in regulating genes controlling the development, metabolism, and immune response in the body .
Mode of Action
The mechanism of action of Tixocortol is similar to other corticosteroids. It binds to the glucocorticoid receptor, influencing the synthesis of prostaglandins . The local properties of tixocortol are unique due to its immediate liver metabolism and transformation within red blood cells . These transformations classify Tixocortol as part of the nonsystemic steroids .
Biochemical Pathways
Tixocortol affects the biochemical pathways involving the glucocorticoid receptor and prostaglandin synthesis . Specific metabolic pathways involving the C-21 thiol ester function of Tixocortol lead to transformations into methylthio, methylsulfinyl, and methylsulfonyl derivatives, and a reductive cleavage of the C-21-S bond leading to 21-methyl structures .
Pharmacokinetics
Tixocortol is rapidly modified within red blood cells and is immediately metabolized by a first-pass liver metabolism . The metabolites of Tixocortol are mainly represented by the formation of sulfo- and glucurono-conjugates, which are later hydrolyzed from the conjugate, forming neutral steroids .
Result of Action
Tixocortol presents the characteristic of local action, which significantly reduces the side effects of systemic glucocorticoids . Reports have demonstrated that gastrointestinal administration of Tixocortol generates a decrease in abdominal pain, bleeding, and frequency of stools, which resulted in an amelioration in the malabsorption laboratory tests . All these effects were independent of suppression of the pituitary-adrenal axis . The actions of Tixocortol have no effect on leukocyte count, blood glucose level, sodium urinary excretion, and immunosuppressive activity on lymphocytes .
Action Environment
The action of Tixocortol is influenced by the environment in which it is administered. For instance, administration of Tixocortol as a nasal spray has been shown to respect nasal drainage by the ciliary beats of the pituitary mucosa . This suggests that the efficacy and stability of Tixocortol can be influenced by the specific environment of administration.
Future Directions
properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-26)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDBSCORAARPPF-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CS)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895062 | |
Record name | Tixocortol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
607ºC at 760 mmHg | |
Record name | Tixocortol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
Record name | Tixocortol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of tixocortol is similar to other corticosteroids regarding the binding sites and prostaglandin synthesis but the local properties of tixocortol are given by the immediate liver metabolism and transformation withing red blood cells. All the immediate transformations of tixocortol classified it as part of the nonsystemic steroids. | |
Record name | Tixocortol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tixocortol | |
CAS RN |
61951-99-3 | |
Record name | Tixocortol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61951-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tixocortol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tixocortol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tixocortol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-mercapto-, (11β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIXOCORTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3KEK657Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
50-55ºC | |
Record name | Tixocortol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tixocortol pivalate exert its anti-inflammatory effects?
A1: Like other corticosteroids, tixocortol pivalate binds to specific glucocorticoid receptors. [, ] This binding initiates a cascade of downstream effects, including the modulation of gene expression, ultimately suppressing inflammatory responses. []
Q2: Does tixocortol pivalate affect prostaglandin biosynthesis?
A2: Yes, research suggests that tixocortol pivalate's mechanism of action involves influencing prostaglandin biosynthesis, similar to other corticosteroids. []
Q3: What is the molecular formula and weight of tixocortol pivalate?
A3: Tixocortol pivalate has the molecular formula C26H38O5S and a molecular weight of 462.64 g/mol. []
Q4: Are there any spectroscopic data available for tixocortol pivalate?
A4: Yes, analytical methods like high-performance liquid chromatography (HPLC) with UV detection have been used to characterize and quantify tixocortol pivalate. []
Q5: How stable are tixocortol pivalate patch test preparations?
A5: Studies show that tixocortol pivalate patch test preparations in petrolatum are stable for at least one year when stored at room temperature, refrigerated, or frozen. Similar stability is observed in ethanol. []
Q6: Does tixocortol pivalate possess any catalytic properties?
A6: There is limited research available on the catalytic properties of tixocortol pivalate. Current research focuses primarily on its anti-inflammatory effects.
Q7: Have there been any computational studies on tixocortol pivalate?
A7: Yes, conformational analyses have been conducted to study the electronic shape of tixocortol pivalate and understand its cross-reactivity patterns with other corticosteroids. []
Q8: How does the structure of tixocortol pivalate contribute to its minimal systemic effects?
A8: The presence of the pivalate ester at the C21 position of tixocortol pivalate is thought to be crucial for its rapid metabolism in the liver, often referred to as the "first-pass effect." [] This rapid metabolism significantly reduces its systemic availability, thereby minimizing systemic glucocorticoid and mineralocorticoid activities.
Q9: Does modifying the C20-21 position of tixocortol pivalate affect its allergenicity?
A9: Research suggests that substitutions at the C20-21 position of tixocortol pivalate, while different from hydrocortisone, do not significantly influence its allergenic potential. []
Q10: What is the recommended concentration for tixocortol pivalate in patch testing?
A10: Studies have investigated the optimal concentration of tixocortol pivalate for patch testing, comparing 1% and 0.1% concentrations. While both concentrations effectively detect contact allergy, a 1% concentration is generally recommended for screening purposes due to practical considerations. []
Q11: How is tixocortol pivalate metabolized in the body?
A11: Studies using radiolabeled tixocortol pivalate reveal extensive metabolism, primarily in the liver. The major metabolic pathways involve reduction, oxidation, and cleavage of the steroid structure, leading to the formation of various metabolites, primarily excreted in urine as sulfo- and glucurono-conjugates. []
Q12: Does tixocortol pivalate have a significant impact on the adrenal-pituitary axis?
A12: While tixocortol pivalate is believed to have minimal systemic effects, studies suggest that it may not be entirely devoid of adrenal-suppressive effects and could potentially lead to fluid retention in some patients. []
Q13: What is the efficacy of tixocortol pivalate in treating ulcerative colitis?
A13: Both open and controlled clinical trials have demonstrated the clinical efficacy of tixocortol pivalate in managing acute or recurrent distal ulcerative colitis. []
Q14: Are there known resistance mechanisms associated with tixocortol pivalate?
A14: The provided research papers do not delve into specific resistance mechanisms related to tixocortol pivalate.
Q15: Is tixocortol pivalate associated with any toxic effects?
A15: While generally considered safe for topical use, tixocortol pivalate, like all corticosteroids, may induce local adverse effects, including skin reactions and potential skin thinning with prolonged use. [, ]
Q16: What is the relative toxicity of tixocortol pivalate compared to other corticosteroids like hydrocortisone acetate and beclomethasone dipropionate?
A16: Animal studies suggest that tixocortol pivalate might have a lower toxicity profile than hydrocortisone acetate and beclomethasone dipropionate. [, ]
Q17: Are there specific biomarkers associated with tixocortol pivalate efficacy or safety?
A17: Currently, research on specific biomarkers for tixocortol pivalate is limited.
Q18: How is tixocortol pivalate quantified in pharmaceutical formulations?
A18: High-performance liquid chromatography (HPLC) coupled with UV detection is a common and reliable method for quantifying tixocortol pivalate in pharmaceutical preparations like solutions, tablets, and nasal sprays. []
Q19: What is the environmental impact of tixocortol pivalate?
A19: Specific information about the environmental impact and degradation of tixocortol pivalate is limited in the provided research.
Q20: What is the solubility profile of tixocortol pivalate?
A20: Tixocortol pivalate's solubility can vary depending on the solvent and pH. It generally exhibits low solubility in water but higher solubility in organic solvents like ethanol. []
Q21: Have analytical methods for tixocortol pivalate been validated?
A21: Yes, analytical methods, particularly HPLC methods, used for determining tixocortol pivalate concentrations have been validated for parameters like accuracy, precision, linearity, and specificity. [, ]
Q22: How is the quality of tixocortol pivalate ensured during manufacturing?
A22: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the development and manufacturing processes to ensure the consistency, safety, and efficacy of tixocortol pivalate products. These measures include rigorous testing of raw materials, in-process controls, and final product testing using validated analytical methods.
Q23: Can tixocortol pivalate elicit an immune response?
A23: Yes, like many medications, tixocortol pivalate can potentially trigger an immune response, leading to allergic contact dermatitis in some individuals. [, , ]
Q24: What is the prevalence of tixocortol pivalate allergy among dermatitis patients?
A24: Studies report varying prevalence rates of tixocortol pivalate allergy, ranging from 0.2% to 5% in dermatitis patients undergoing patch testing. [, , ]
Q25: Does tixocortol pivalate interact with drug transporters?
A25: Specific information regarding tixocortol pivalate interactions with drug transporters is not extensively discussed in the provided literature.
Q26: Can tixocortol pivalate induce or inhibit drug-metabolizing enzymes?
A26: Details regarding tixocortol pivalate's potential to induce or inhibit drug-metabolizing enzymes are not explicitly addressed in the provided research papers.
Q27: What are some alternatives to tixocortol pivalate for treating inflammatory skin conditions?
A27: Many other topical corticosteroids are available, each with a unique potency and potential for side effects. Alternatives include hydrocortisone, mometasone furoate, and betamethasone valerate. [, ]
Q28: Are there specific guidelines for recycling or disposing of tixocortol pivalate products?
A28: Information regarding the recycling and waste management of tixocortol pivalate products is not detailed in the provided research. Proper disposal should follow local regulations for pharmaceutical waste.
Q29: What resources are available for researchers studying tixocortol pivalate?
A29: Researchers can access various resources, including databases like PubMed, scientific journals, and organizations such as the European Environmental and Contact Dermatitis Research Group (EECDRG). []
Q30: When was tixocortol pivalate first introduced?
A30: Tixocortol pivalate was first introduced into the market in 1980 in France and England. []
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